

Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Buntanetap**

Cat. No.: **B1679053**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap, also known as Posiphen, is a small molecule drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As the (+) enantiomer of phenserine, **Buntanetap** has garnered significant interest for its targeted mechanism of action, which involves the inhibition of multiple neurotoxic proteins. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Buntanetap**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure

Buntanetap is a phenylcarbamate derivative of a hexahydropyrrolo[2,3-b]indole core. Its specific stereochemistry is crucial for its pharmacological activity, distinguishing it from its enantiomer, (-)-phenserine, which exhibits different biological properties.

IUPAC Name: [(3aS,8aR)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl] N-phenylcarbamate[1]

Stereochemistry: **Buntanetap** is the (+) enantiomer of phenserine.

Property	Value	Reference
Chemical Formula	C20H23N3O2	[1]
Molar Mass	337.42 g/mol	[1]
CAS Number	116839-68-0	

Synthesis of Buntanetap

The synthesis of **Buntanetap** involves the preparation of its tartrate salt, which can exist in different crystalline forms. Detailed experimental protocols for the synthesis of two forms, an anhydrate (Form A) and a dihydrate (Form B), have been described.

Experimental Protocol for the Synthesis of Buntanetap Tartrate (Form A - Anhydrate)

This protocol outlines the synthesis of the anhydrous crystalline form of **Buntanetap** tartrate.

Materials:

- **Buntanetap** base
- Ethanol
- D-tartaric acid
- Purified water
- Methyl t-butyl ether (MTBE)

Procedure:

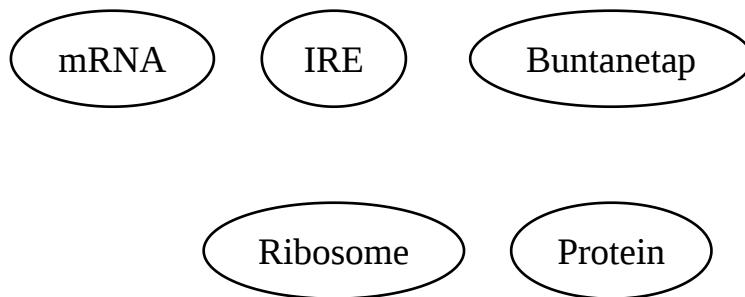
- Dissolve the **Buntanetap** base in ethanol (3.5 mL per gram of base).
- Heat the solution to a temperature between 35°C and 50°C.
- Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL per gram of acid) and purified water (0.3 mL per gram of acid).

- Add the D-tartaric acid solution to the **Buntanetap** base solution while maintaining the temperature between 35°C and 50°C.
- Stir the resulting mixture for 30 minutes.
- Add methyl t-butyl ether (MTBE) (12 mL per gram of the initial **Buntanetap** base) to the mixture at 35-50°C and continue stirring for an additional 30 minutes.
- Cool the mixture to a temperature between 5°C and 20°C and stir for at least 30 minutes.
- Isolate the product by filtration.
- Wash the filtered product with a 1.5:1 mixture of MTBE and ethanol (4.5 mL per gram of the initial **Buntanetap** base).
- Dry the final product at 60°C under vacuum.

Experimental Protocol for the Synthesis of Buntanetap Tartrate (Form B - Dihydrate)

This protocol describes the synthesis of the dihydrate crystalline form of **Buntanetap** tartrate.

Materials:

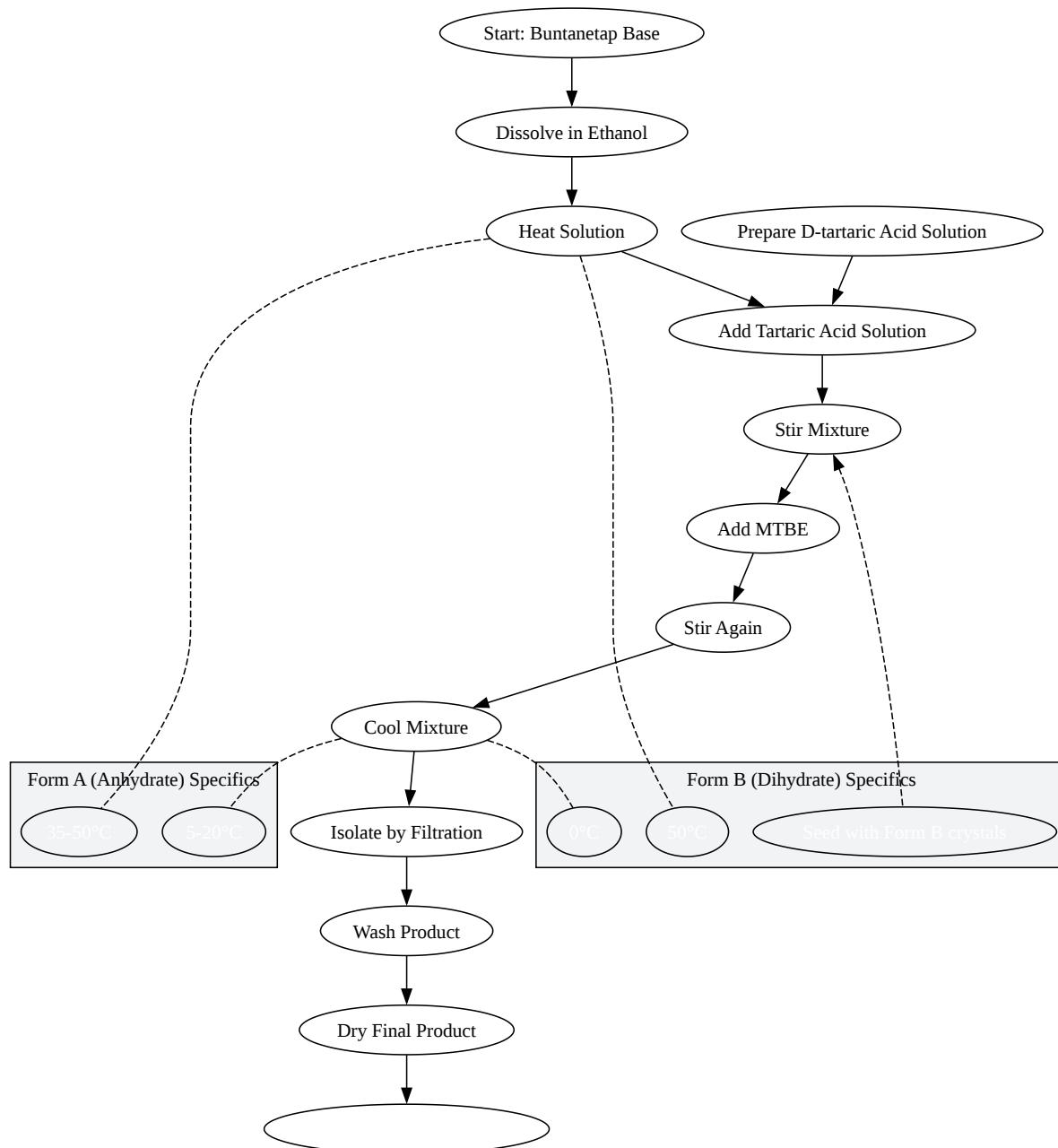

- **Buntanetap** base
- Ethanol
- D-tartaric acid
- Purified water
- Methyl t-butyl ether (MTBE)
- Seed crystals of Form B

Procedure:

- Dissolve the **Buntanetap** base in ethanol (5.0 mL per gram of base).
- Heat the solution to 50°C.
- Prepare a separate solution of D-tartaric acid (1.1 equivalents) in purified water (1.6 mL per gram of acid).
- Add the D-tartaric acid solution to the **Buntanetap** base solution and stir until a clear solution is obtained.
- Cool the solution to 28°C.
- Seed the solution with Form B crystals (0.5% w/w).
- Stir the mixture for at least 1 hour at 28°C.
- Add MTBE (20 mL per gram of the initial **Buntanetap** base) and continue stirring for at least another hour at 28°C.
- Cool the resulting slurry to 0°C and stir for several hours at this temperature.
- Isolate the product by filtration.
- Wash the filtered product with a mixture of ethanol, water, and MTBE in a ratio of 0.75:0.25:3 (4 mL per gram of the initial **Buntanetap** base).
- Dry the final product.

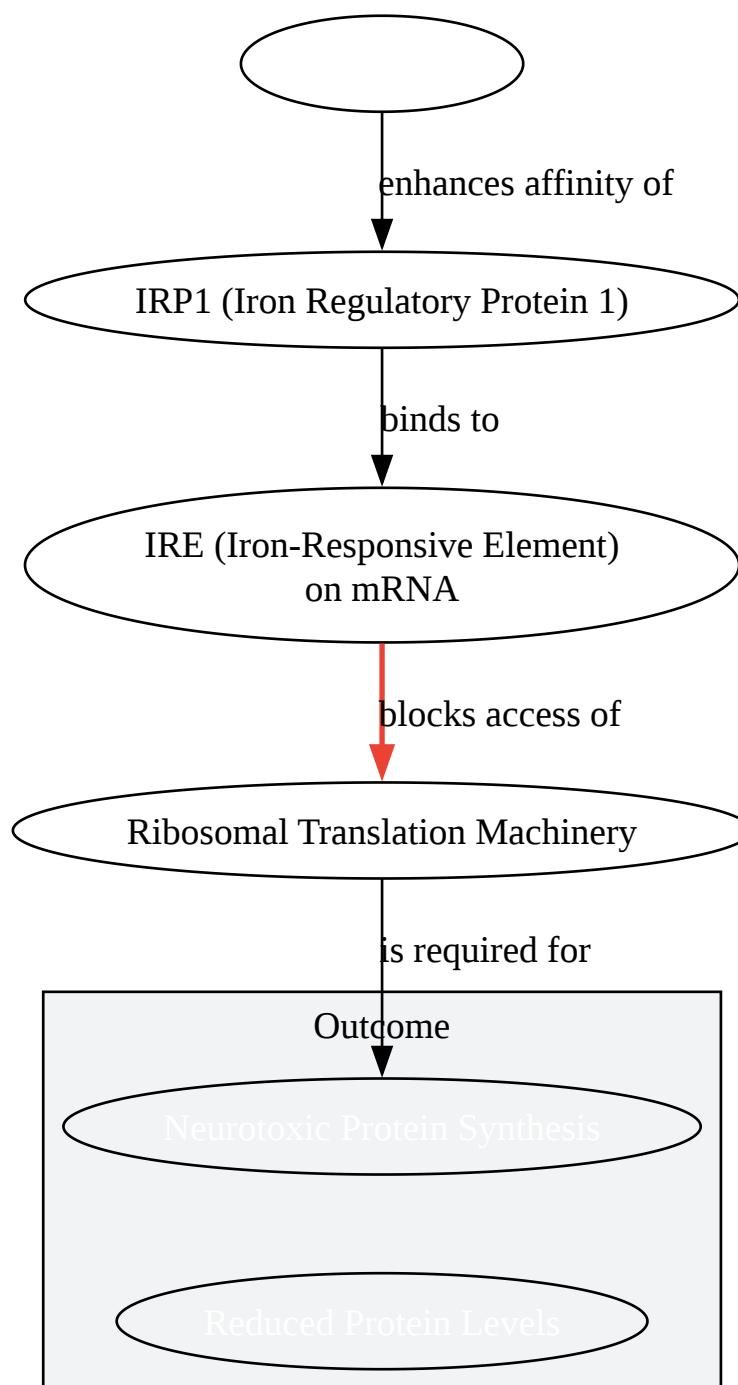
Mechanism of Action: Signaling Pathway

Buntanetap exerts its therapeutic effects by modulating the translation of several neurotoxic proteins implicated in the pathology of neurodegenerative diseases. The core of its mechanism lies in its interaction with the iron-responsive element (IRE) present in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.



[Click to download full resolution via product page](#)

The diagram above illustrates that in the absence of intervention, the mRNA of neurotoxic proteins is translated by the ribosome, leading to the production of these proteins and subsequent neurotoxicity. **Buntanetap** enhances the binding of Iron Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) located in the 5'-UTR of the target mRNA. This enhanced binding sterically hinders the ribosome from initiating translation, thereby reducing the synthesis of neurotoxic proteins and mitigating their pathological effects.


Experimental Workflow: Synthesis and Crystallization

The synthesis of **Buntanetap** tartrate involves a series of controlled steps to ensure the desired crystalline form is obtained with high purity. The following workflow diagram visualizes the general process for producing both the anhydrous (Form A) and dihydrate (Form B) forms.

[Click to download full resolution via product page](#)

Logical Relationship: Translational Inhibition

The inhibitory action of **Buntanetap** on protein synthesis is a key aspect of its therapeutic potential. This logical diagram illustrates the relationship between **Buntanetap**, the regulatory elements on the mRNA, and the final protein output.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Annovis Bio Files Provisional Patent for New Manufacturing Process of Crystalline Form of Buntanetap [annovisbio.com]
- To cite this document: BenchChem. [Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679053#chemical-structure-and-synthesis-of-buntanetap-posiphen>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com